molecular formula C18H18ClN3O2S B12536234 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- CAS No. 651336-19-5

1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-

Cat. No.: B12536234
CAS No.: 651336-19-5
M. Wt: 375.9 g/mol
InChI Key: KZZLIEJZIIOUTM-UHFFFAOYSA-N
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Description

1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- is a heterocyclic compound that contains an indazole core structure Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

651336-19-5

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-piperidin-4-ylindazole

InChI

InChI=1S/C18H18ClN3O2S/c19-13-4-3-5-15(12-13)25(23,24)18-16-6-1-2-7-17(16)22(21-18)14-8-10-20-11-9-14/h1-7,12,14,20H,8-11H2

InChI Key

KZZLIEJZIIOUTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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